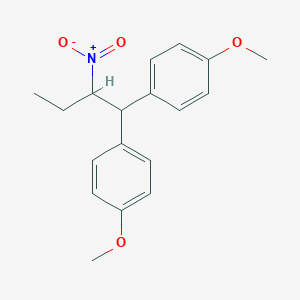
Benzene, 1,1'-(2-nitrobutylidene)bis(4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) is an organic compound characterized by the presence of a benzene ring substituted with a 2-nitrobutylidene group and two methoxy groups
Vorbereitungsmethoden
The synthesis of Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) typically involves the reaction of 4-methoxybenzaldehyde with 2-nitrobutane under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and electrophiles (e.g., halogens for substitution reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The methoxy groups may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) include:
- Benzene, 1,1’-(1,2-ethanediyl)bis(4-methyl-)
- Benzene, 1,1’-(1-methylethylidene)bis(4-methoxy-)
- Benzene, 1,1’-(1,2-ethanediyl)bis(4-methyl-)
These compounds share structural similarities but differ in the nature of their substituents and the specific positions of functional groups. The uniqueness of Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) lies in its combination of nitro and methoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
85078-20-2 |
|---|---|
Molekularformel |
C18H21NO4 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
1-methoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene |
InChI |
InChI=1S/C18H21NO4/c1-4-17(19(20)21)18(13-5-9-15(22-2)10-6-13)14-7-11-16(23-3)12-8-14/h5-12,17-18H,4H2,1-3H3 |
InChI-Schlüssel |
GKZZKRSVMNROBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


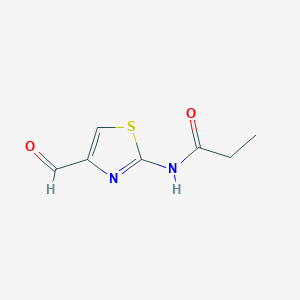
![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
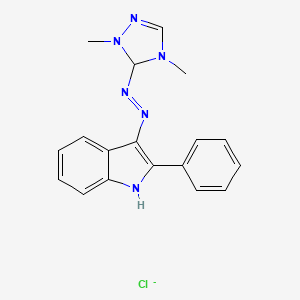
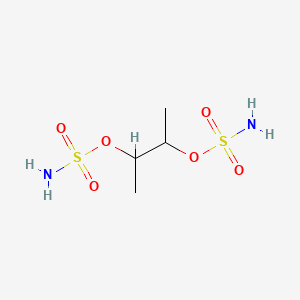
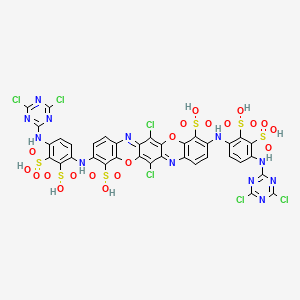

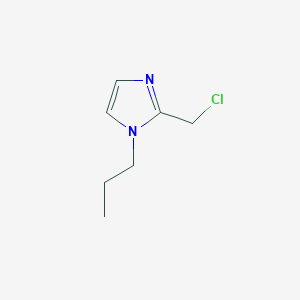


![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
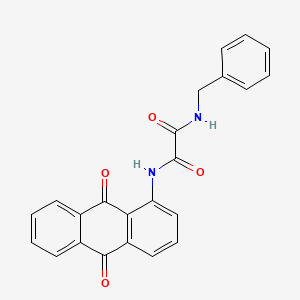
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)
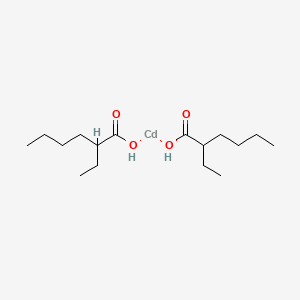
![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
